methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
Methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and L-serine.
Formation of the Intermediate: The first step involves the condensation of 2-bromobenzaldehyde with L-serine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the desired methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
Methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the Boc-protected amino group can be deprotected under acidic conditions to reveal the active amine. This active amine can then form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-3-(2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure with a chlorine atom instead of a bromine atom.
Methyl (2S)-3-(2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure with a fluorine atom instead of a bromine atom.
Methyl (2S)-3-(2-iodophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
Methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorine, fluorine, and iodine analogs.
Properties
Molecular Formula |
C15H20BrNO4 |
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Molecular Weight |
358.23 g/mol |
IUPAC Name |
methyl (2S)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-7-5-6-8-11(10)16/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 |
InChI Key |
GVCWQKAEBHIGJA-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Br)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)OC |
Origin of Product |
United States |
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